Carboxamidines
Carboxamidines are a class of organic compounds characterized by the presence of an amino group (-NH2) attached to a carbonyl group (C=O). These molecules can be prepared through various synthetic methods, including amidination reactions where carboxylic acids or their derivatives react with primary amines. Carboxamidines find applications in diverse fields such as pharmaceuticals, agrochemicals, and materials science due to their unique functional groups which enable the design of compounds with specific properties.
In pharmaceutical research, carboxamidines are often used as precursors for drug synthesis because they can be readily converted into various bioactive molecules through chemical modifications. Their amino group allows for easy attachment of functional groups or substitution reactions that can tailor the molecule's pharmacological profile. In agrochemicals, these compounds may serve as intermediates in the development of herbicides and pesticides due to their potential insecticidal or fungicidal properties.
The structural versatility of carboxamidines makes them highly useful in materials science, where they can be incorporated into polymers for enhancing properties like thermal stability, mechanical strength, or optical transparency. Additionally, these compounds have shown promise in catalytic applications and as precursors in supramolecular chemistry due to their ability to form hydrogen bonds with other molecules.
Overall, carboxamidines represent an important class of organic intermediates that find application across multiple industries through their unique reactivity and structural diversity.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
![]() |
4-methylpentanimidamide hydrochloride | 857809-07-5 | |
![]() |
2,2-diethoxyethanimidamide | 82392-83-4 | C6H14N2O2 |
![]() |
4-(ethylsulfanyl)butanimidamide hydrochloride | 1795462-69-9 | |
![]() |
3-(Methylamino)propanimidamide | 757142-36-2 | C4H11N3 |
![]() |
1-methylcyclopropane-1-carboximidamide hydrochloride | 78104-89-9 | C5H10N2.HCl |
![]() |
Cyclobutanecarboximidamide hydrochloride | 71690-89-6 | C5H11ClN2 |
![]() |
2-(propan-2-yloxy)ethanimidamide hydrochloride | 1423033-48-0 | C5H13ClN2O |
![]() |
2-cyclopropylethanimidamide hydrochloride | 21572-79-2 | C5H10N2.HCl |
![]() |
propanebis(imidamide) dihydrochloride | 6623-84-3 | C3H8N4.HCl |
![]() |
cyclohex-3-ene-1-carboximidamide hydrochloride | 91773-25-0 | C7H12N2.HCl |
Related Literature
-
Satoru Tsuchikawa,Hitoshi Yonenobu,H. W. Siesler Analyst, 2005,130, 379-384
-
Mustafa Soylak RSC Adv., 2015,5, 62433-62438
-
Arpita Mrigwani,Bhishem Thakur,Purnananda Guptasarma Green Chem., 2022,24, 6707-6719
-
5. Cation folding and the thermal stability limit of the ionic liquid [BMIM+][BF4−] under total vacuumJ. Alberto Arroyo-Valdez,Gonzalo Viramontes-Gamboa,Roberto Guerra-Gonzalez,Mariana Ramos-Estrada,Enrique Lima,José L. Rivera RSC Adv., 2021,11, 12951-12960
-
Virinder S. Parmar,Lynne A. Samuelson,Jayant Kumar,Arthur C. Watterson Green Chem., 2004,6, 516-520
-
Yalei Gao,Tao Zhang,Jun Liu,Hongjun Liu,Meixian Li,Fuchi Liu,Wenjie Kong,Fengzhen Lv,Lizhen Long Phys. Chem. Chem. Phys., 2022,24, 18860-18867
-
Guo-Ming Weng,Zhejun Li,Guangtao Cong,Yucun Zhou,Yi-Chun Lu Energy Environ. Sci., 2017,10, 735-741
-
Annalisa Massa,Elena Ugazio Phys. Chem. Chem. Phys., 2014,16, 12172-12177
Recommended suppliers
-
Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
河南东延药业有限公司Factory Trade Brand reagentsCompany nature: Private enterprises
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
Recommended products
-
Semaglutide Cas No: 910463-68-2
-
Tirzepatide Cas No: 2023788-19-2
-
Crisaborole Cas No: 906673-24-3
-
Cabozantinib S-malate Cas No: 1140909-48-3
-
Bucladesine sodium Cas No: 16980-89-5